molecular formula C10H10O2 B1273290 2-(4-Methylphenyl)malonaldehyde CAS No. 27956-35-0

2-(4-Methylphenyl)malonaldehyde

Cat. No.: B1273290
CAS No.: 27956-35-0
M. Wt: 162.18 g/mol
InChI Key: TXQHUJPDCFREEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)malonaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction conditions include heating the mixture to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)malonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)malonaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)malonaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with amino groups in proteins, leading to modifications that affect protein function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)malonaldehyde
  • 2-(4-Methylphenyl)propanal
  • 2-(4-Methylphenyl)acetaldehyde

Uniqueness

2-(4-Methylphenyl)malonaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. Its structural properties make it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .

Biological Activity

2-(4-Methylphenyl)malonaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C11H10O2C_{11}H_{10}O_2. Its structure includes a malonaldehyde moiety attached to a para-methylphenyl group, which influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit cell proliferation by modulating signaling pathways involved in cell cycle regulation.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM after 48 hours of exposure .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Research Findings : In a recent animal model study, administration of the compound reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in a dose-dependent manner. This suggests its utility in managing inflammatory conditions .
  • Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which plays a critical role in the inflammatory response.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

  • Study Results : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Potential Applications : These findings suggest that this compound could be further developed as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against Staphylococcus aureus and E. coli

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory pathways, further supporting its therapeutic potential.

Properties

IUPAC Name

2-(4-methylphenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQHUJPDCFREEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371712
Record name 2-(4-methylphenyl)malonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27956-35-0
Record name 2-(4-methylphenyl)malonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)malondialdehyde
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